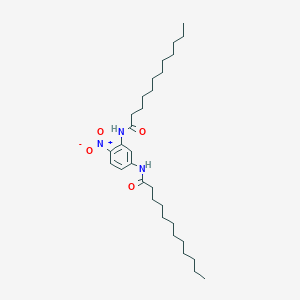
N-(5-Dodecanamido-2-nitrophenyl)dodecanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-Dodecanamido-2-nitrophenyl)dodecanamide is an organic compound characterized by the presence of two dodecanamide groups attached to a nitrophenyl ring. This compound is notable for its unique structure, which combines long aliphatic chains with a nitro-substituted aromatic ring, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Dodecanamido-2-nitrophenyl)dodecanamide typically involves the reaction of 5-nitro-2-aminophenol with dodecanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction proceeds through the formation of an amide bond between the amine group of the nitrophenyl compound and the acyl chloride. The reaction conditions generally require an inert atmosphere and a temperature range of 0-5°C to prevent side reactions and ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, potentially using continuous flow reactors to maintain consistent reaction conditions and improve yield. Solvent recovery and recycling would also be integral to the industrial process to minimize waste and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
N-(5-Dodecanamido-2-nitrophenyl)dodecanamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the nitro group directs incoming electrophiles to the meta position relative to itself.
Hydrolysis: The amide bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, or tin(II) chloride in hydrochloric acid.
Substitution: Electrophiles such as bromine or nitric acid in the presence of a Lewis acid catalyst.
Hydrolysis: Concentrated hydrochloric acid or sodium hydroxide solution under reflux conditions.
Major Products Formed
Reduction: Formation of N-(5-Dodecanamido-2-aminophenyl)dodecanamide.
Substitution: Formation of meta-substituted derivatives depending on the electrophile used.
Hydrolysis: Formation of dodecanoic acid and 5-nitro-2-aminophenol.
Applications De Recherche Scientifique
N-(5-Dodecanamido-2-nitrophenyl)dodecanamide has several applications in scientific research:
Chemistry: Used as a model compound to study the effects of long aliphatic chains on the reactivity of nitroaromatic compounds.
Biology: Investigated for its potential interactions with biological membranes due to its amphiphilic nature.
Medicine: Explored for its potential as a drug delivery agent, leveraging its ability to interact with lipid bilayers.
Industry: Utilized in the development of surfactants and emulsifiers due to its amphiphilic properties.
Mécanisme D'action
The mechanism of action of N-(5-Dodecanamido-2-nitrophenyl)dodecanamide largely depends on its application. In biological systems, its amphiphilic nature allows it to integrate into lipid bilayers, potentially disrupting membrane integrity or facilitating the transport of other molecules. The nitro group can also participate in redox reactions, influencing the compound’s reactivity and interactions with other biomolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-Hydroxy-5-nitrophenyl)dodecanamide
- Dodecanamide, N-(2-hydroxyethyl)-
- Dodecanamide, N,N-diethyl-
Uniqueness
N-(5-Dodecanamido-2-nitrophenyl)dodecanamide is unique due to the presence of two long dodecanamide chains and a nitro-substituted aromatic ring. This combination imparts distinct amphiphilic properties and reactivity patterns, differentiating it from similar compounds that may have shorter chains or different substituents on the aromatic ring.
Propriétés
Formule moléculaire |
C30H51N3O4 |
|---|---|
Poids moléculaire |
517.7 g/mol |
Nom IUPAC |
N-[3-(dodecanoylamino)-4-nitrophenyl]dodecanamide |
InChI |
InChI=1S/C30H51N3O4/c1-3-5-7-9-11-13-15-17-19-21-29(34)31-26-23-24-28(33(36)37)27(25-26)32-30(35)22-20-18-16-14-12-10-8-6-4-2/h23-25H,3-22H2,1-2H3,(H,31,34)(H,32,35) |
Clé InChI |
IMVDLCUHIXXXPD-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC(=O)NC1=CC(=C(C=C1)[N+](=O)[O-])NC(=O)CCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[4-(2-fluorophenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12465023.png)
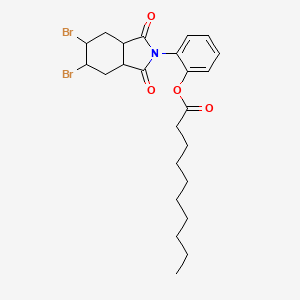
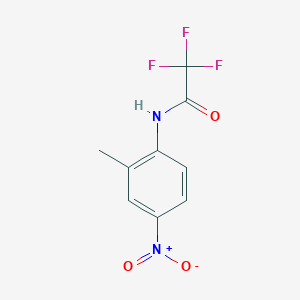
![4-amino-1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidin-2-one](/img/structure/B12465040.png)
![(3R,3aS,6S,6aS)-3-(3,5-dimethoxyphenyl)-6-(3,4,5-trimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan](/img/structure/B12465046.png)
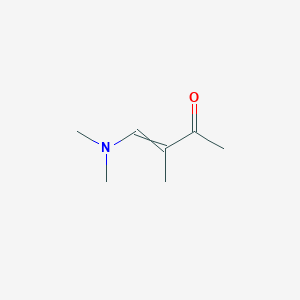
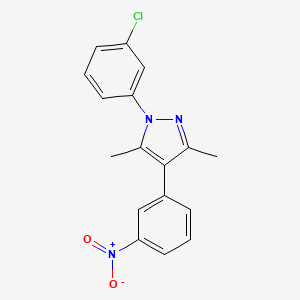

![4-benzyl-3-[(4-bromobenzyl)sulfanyl]-5-(4-nitrophenyl)-4H-1,2,4-triazole](/img/structure/B12465057.png)

![N-{1H,2H,3H,5H,6H,7H,8H-cyclopenta[b]quinolin-9-yl}-2-{[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino}acetamide](/img/structure/B12465060.png)
![N-(2-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-1,1,1,3,3,3-hexafluoropropan-2-yl)-3,3,3-trifluoro-2-(trifluoromethyl)propanamide](/img/structure/B12465063.png)
![2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 4-{[(3-methoxyphenyl)carbonyl]amino}benzoate](/img/structure/B12465068.png)
